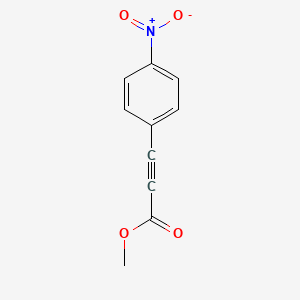
3-(4-硝基苯基)丙-2-炔酸甲酯
描述
Methyl 3-(4-nitrophenyl)prop-2-ynoate is an organic compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 g/mol . . This compound is characterized by the presence of a nitrophenyl group attached to a propynoate moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
科学研究应用
Methyl 3-(4-nitrophenyl)prop-2-ynoate has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
Methyl 3-(4-nitrophenyl)prop-2-ynoate plays a significant role in biochemical reactions by promoting the formation of reactive oxygen species (ROS). It interacts with cytochrome P450 enzymes, which catalyze the formation of ROS. These ROS are crucial for inducing apoptosis in cancer cells . The interaction between Methyl 3-(4-nitrophenyl)prop-2-ynoate and cytochrome P450 enzymes highlights its potential as a selective tumor cell death inducer.
Cellular Effects
Methyl 3-(4-nitrophenyl)prop-2-ynoate has profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis through the generation of ROS. This compound influences cell signaling pathways by activating stress response pathways that lead to programmed cell death. Additionally, Methyl 3-(4-nitrophenyl)prop-2-ynoate can affect gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Its impact on cellular metabolism includes the disruption of mitochondrial function, further promoting cell death in cancerous tissues.
Molecular Mechanism
The molecular mechanism of Methyl 3-(4-nitrophenyl)prop-2-ynoate involves its interaction with cytochrome P450 enzymes, leading to the production of ROS. These ROS cause oxidative stress within the cell, damaging cellular components such as DNA, proteins, and lipids. The oxidative damage triggers apoptosis through the activation of intrinsic apoptotic pathways. Methyl 3-(4-nitrophenyl)prop-2-ynoate also binds to specific biomolecules, inhibiting their normal function and contributing to the overall cytotoxic effect .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(4-nitrophenyl)prop-2-ynoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-(4-nitrophenyl)prop-2-ynoate remains stable under controlled conditions, maintaining its ROS-promoting activity. Prolonged exposure may lead to the degradation of the compound, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated sustained apoptotic effects in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of Methyl 3-(4-nitrophenyl)prop-2-ynoate vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis in cancer cells without causing significant toxicity to normal tissues. At higher doses, Methyl 3-(4-nitrophenyl)prop-2-ynoate can exhibit toxic effects, including oxidative damage to healthy cells and tissues . Threshold effects have been observed, where a minimum concentration is required to achieve the desired apoptotic effect, while exceeding this threshold can lead to adverse outcomes.
Metabolic Pathways
Methyl 3-(4-nitrophenyl)prop-2-ynoate is involved in metabolic pathways that generate reactive oxygen species. It interacts with cytochrome P450 enzymes, which play a crucial role in its metabolism. The compound’s metabolism leads to the production of ROS, which are essential for its apoptotic activity . Additionally, Methyl 3-(4-nitrophenyl)prop-2-ynoate may influence metabolic flux by altering the levels of metabolites involved in oxidative stress responses.
Transport and Distribution
Within cells and tissues, Methyl 3-(4-nitrophenyl)prop-2-ynoate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as cancer cells, where it exerts its cytotoxic effects. The compound’s distribution is influenced by its solubility and affinity for cellular components . Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
Methyl 3-(4-nitrophenyl)prop-2-ynoate exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized to the mitochondria, where it induces oxidative stress and triggers apoptosis. Targeting signals and post-translational modifications may direct Methyl 3-(4-nitrophenyl)prop-2-ynoate to specific compartments within the cell, enhancing its efficacy . The subcellular localization of this compound is a key factor in its selective cytotoxicity towards cancer cells.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(4-nitrophenyl)prop-2-ynoate can be synthesized through the esterification of 3-(4-nitrophenyl)propiolic acid with methanol in the presence of a suitable catalyst. The reaction typically involves refluxing the acid with methanol and a catalytic amount of sulfuric acid or another strong acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of methyl 3-(4-nitrophenyl)prop-2-ynoate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
化学反应分析
Types of Reactions: Methyl 3-(4-nitrophenyl)prop-2-ynoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Methyl 3-(4-aminophenyl)prop-2-ynoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
作用机制
The mechanism of action of methyl 3-(4-nitrophenyl)prop-2-ynoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to promote reactive oxygen species formation makes it a potent inducer of apoptosis in cancer cells through cytochrome P450 catalyzed reactions .
相似化合物的比较
Methyl propiolate: An ester of propiolic acid with similar reactivity but lacks the nitrophenyl group.
Ethyl propiolate: Similar to methyl propiolate but with an ethyl ester group.
3-(4-Nitrophenyl)propiolic acid: The acid form of methyl 3-(4-nitrophenyl)prop-2-ynoate.
Uniqueness: Methyl 3-(4-nitrophenyl)prop-2-ynoate is unique due to the presence of both the nitrophenyl and propynoate groups, which confer distinct reactivity and biological activity. The nitrophenyl group allows for various substitution reactions, while the propynoate moiety enables participation in alkyne-related reactions .
属性
IUPAC Name |
methyl 3-(4-nitrophenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRRUKAHRUCWGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290799 | |
| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7515-15-3 | |
| Record name | Propiolic acid, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Hydroxy-4-oxo-5-(2-oxopropyl)-4,5-dihydro-1h-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid](/img/structure/B1207012.png)

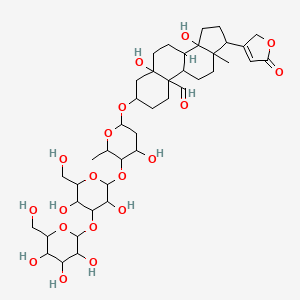
![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)
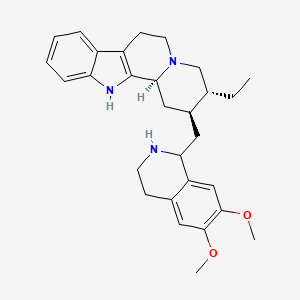
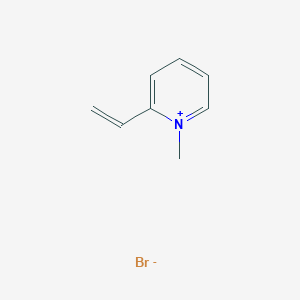
![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1207022.png)
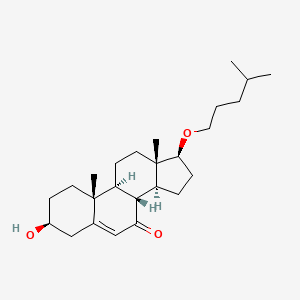
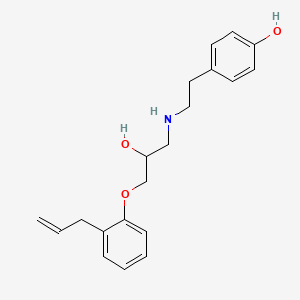
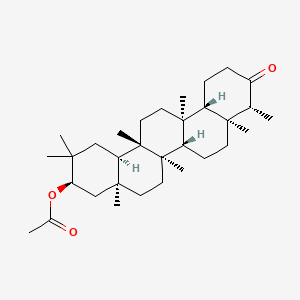
![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
![(3aR,4R,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2,7-dione](/img/structure/B1207030.png)
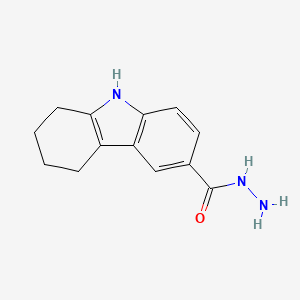
![23-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,27-pentahydroxy-9-oxo-11-propan-2-yl-10,29-dioxabicyclo[23.3.1]nonacosa-15,17,19,21-tetraene-26-carboxylic acid](/img/structure/B1207032.png)
